1-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
1-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound featuring:
- A 1-methyl-3-phenylpyrazole core.
- A carboxamide group at position 5, linked via an ethyl chain to a pyridazinone ring substituted with a pyrazole moiety at position 2. This unique architecture combines pyrazole and pyridazinone pharmacophores, which are known for diverse biological activities, including anticoagulant and antitumor effects .
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-25-17(14-16(23-25)15-6-3-2-4-7-15)20(29)21-11-13-27-19(28)9-8-18(24-27)26-12-5-10-22-26/h2-10,12,14H,11,13H2,1H3,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKXIJFFQDTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including findings from various studies, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's chemical structure can be described with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 286.32 g/mol |
| CAS Number | 1351623-25-0 |
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, this compound was evaluated for its effects on various cancer cell lines. The results demonstrated:
- Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of cell proliferation in human cancer cell lines.
- Mechanism of Action : The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The compound also exhibited promising anti-inflammatory properties. It was shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) |
|---|---|---|
| 1-Methyl-N-(...) | 0.45 | >10 |
| Meloxicam | 0.25 | 0.75 |
This selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of similar pyrazole derivatives. The results indicated that compounds with structural similarities to 1-methyl-N-(...) significantly inhibited tumor growth in xenograft models.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this class of compounds in a carrageenan-induced paw edema model in rats. The results revealed a marked reduction in edema size compared to the control group, supporting the anti-inflammatory potential of the compound.
Research Findings
Recent investigations into the biological activity of 1-methyl-N-(...) have revealed:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : Cytotoxicity assays indicated that while effective against cancer cells, the compound displayed a favorable selectivity index when tested against normal mammalian cells.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit notable anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines, including:
In preclinical studies, the compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival, such as the c-Met kinase pathway. This inhibition leads to increased apoptosis in cancer cells.
Antimicrobial Activity
The structural characteristics of 1-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide suggest potential antimicrobial effects. Studies have demonstrated its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 31 | |
| S. aureus | 25 | |
| C. albicans | 250 |
The antimicrobial mechanism is believed to involve the disruption of cell division processes through interaction with specific proteins like ZipA, which is critical for bacterial cell division.
Case Studies
Several studies provide insights into the practical applications of this compound:
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives against A549 and MCF-7 cells using the MTT assay. Results indicated that most compounds exhibited moderate to high cytotoxicity, with significant apoptosis induction observed in treated cells.
Antimicrobial Screening
Another study screened several pyrazole derivatives for antibacterial activity against common pathogens such as E. coli and S. aureus. The results showed that some compounds demonstrated superior activity compared to standard antibiotics, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
Key Differences :
- Substituents : The pyrazole core is substituted with a 6-chloro-3-pyridylmethyl group at position 1 and a 4-ethoxyphenylcarboxamide at position 5.
- Synthesis : Prepared via condensation of pyrazole-5-carbonyl chloride with 4-ethoxyaniline, yielding a crystalline product (43% yield) .
- Crystal Structure : The pyrazole ring forms dihedral angles of 7.70°, 89.17°, and 40.68° with adjacent phenyl, pyridine, and ethoxyphenyl rings, respectively. Intramolecular C–H···O and C–H···π interactions stabilize the conformation .
- Physicochemical Properties: Molecular weight = 432.90 g/mol; monoclinic crystal system (P21/n) .
| Feature | Target Compound | 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide |
|---|---|---|
| Pyrazole Substituents | 1-methyl, 3-phenyl | 1-(6-chloro-3-pyridylmethyl), 3-phenyl |
| Carboxamide Group | Linked to pyridazinone via ethyl chain | Directly attached to 4-ethoxyphenyl |
| Heterocyclic Moieties | Pyridazinone + pyrazole | Pyridine (chloro-substituted) |
| Molecular Weight | Not explicitly reported | 432.90 g/mol |
| Crystal System | Not reported | Monoclinic (P21/n) |
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Key Differences :
- Core Structure: Features a pyridazine ring (non-oxidized) linked to pyrazole and aniline groups.
- Substituents : Lacks the carboxamide and ethyl linker present in the target compound.
- Potential Activity: Pyridazine derivatives are associated with antitumor and antimicrobial activities, but the absence of the pyridazinone-oxo group may alter electronic properties .
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Key Differences :
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
Key Differences :
- Substituents : Simpler structure with 3-chlorophenyl , 5-methoxy , and N-methylcarboxamide groups.
- Lack of Extended Linkage: No pyridazinone or ethyl chain, reducing steric complexity .
5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide
Key Differences :
- Oxopyridine Moiety: Substituted at position 1, differing from the pyridazinone in the target compound.
- Substituents : 5-ethyl group on pyrazole; simpler carboxamide without phenyl or ethoxy groups .
Structural and Functional Implications
Fused systems (e.g., pyrazolo[3,4-b]pyridine in ) increase rigidity but may reduce solubility .
The ethyl linker in the target compound adds conformational flexibility, possibly optimizing receptor binding .
Hydrogen Bonding and Crystal Packing: Intramolecular interactions (C–H···O, C–H···π) in ’s compound stabilize its conformation, while the target compound’s pyridazinone may promote intermolecular hydrogen bonds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazole-carboxamide derivatives like this compound?
- Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors with activated carbonyl intermediates. For example, thionyl chloride is used to convert carboxylic acids to acyl chlorides, followed by coupling with amines (e.g., 4-ethoxyaniline) in dichloromethane with triethylamine as a base . Catalytic methods like Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄, K₃PO₄, and aryl boronic acids) are also employed to introduce aryl substituents .
- Key Data : Yields range from 43% (for carboxamide derivatives) to higher efficiencies when using palladium catalysts in cross-coupling reactions .
Q. How is the compound purified and characterized post-synthesis?
- Methodology :
- Purification : Column chromatography (silica gel with dichloromethane/ethyl acetate gradients) or recrystallization from ethyl acetate/hexane mixtures .
- Characterization :
- NMR/IR : Confirms functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; aromatic protons in ¹H NMR).
- X-ray crystallography : Determines molecular conformation (e.g., dihedral angles between pyrazole and substituent rings) .
Q. What analytical techniques are essential for structural validation?
- Methodology :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- Thermal analysis : Melting points and stability under heating (e.g., TGA/DSC).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodology :
- Substituent variation : Modify pyrazole/pyridazine substituents (e.g., replacing ethoxy groups with halogen or bulky moieties) to assess effects on target binding .
- Biological assays : Test inhibition of enzymes (e.g., factor Xa) or cytotoxicity in cell lines. For example, pyrazole derivatives with trifluoromethyl groups showed enhanced permeability and reduced plasma protein binding .
- Data Analysis : Correlate logP values with membrane permeability or IC₅₀ values with substituent electronic properties.
Q. How can computational modeling guide the design of analogs?
- Methodology :
- Docking studies : Use software like AutoDock to predict binding modes with target proteins (e.g., factor Xa’s active site) .
- Quantum chemical calculations : Optimize geometries (e.g., DFT for ground-state energy minimization) and calculate electrostatic potentials .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell type, incubation time) and purity of compounds.
- Control experiments : Validate target specificity using knockout models or competitive inhibitors.
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
